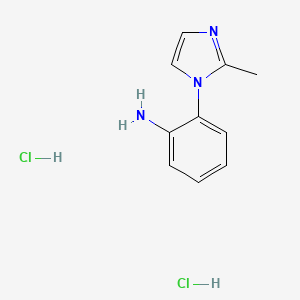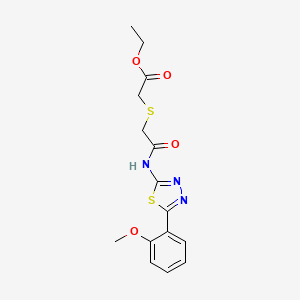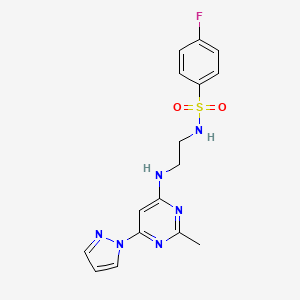![molecular formula C16H10ClN3OS2 B2543374 (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 477485-26-0](/img/structure/B2543374.png)
(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide” is a chemical compound with the IUPAC name N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide . It has a molecular weight of 359.846 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a unified approach to N-substituted and N,N-disubstituted benzothiazole (BT) sulfonamides has been developed. This approach starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .
Molecular Structure Analysis
The structure configuration of similar compounds has been determined by elemental analysis and various spectroscopic (IR, HNMR and GCMS) techniques .
Chemical Reactions Analysis
The labile N-H bond in N-monoalkylated BT-sulfonamides (pKa (BTSO2N(H)Bn) = 3.34 ± 0.05) further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction. N-Alkyl-N-aryl BT-sulfonamides were accessed with the help of the Chan-Lam coupling reaction .
Applications De Recherche Scientifique
Antioxidant and Anti-inflammatory Agents
Benzofused thiazole derivatives have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. Compounds showing distinct anti-inflammatory activity compared to standard references, as well as potential antioxidant activity against reactive species, have been identified. Docking simulations suggest these compounds could serve as templates for the development of new anti-inflammatory agents and antioxidants (Raut et al., 2020).
Synthetic Approaches in Medicinal Chemistry
The synthesis of 2-guanidinobenzazoles highlights the development of new procedures for accessing compounds with potential therapeutic applications, including cytotoxic and anti-angiogenesis activities. These synthetic approaches aim to facilitate the investigation and development of new pharmacophores (Rosales-Hernández et al., 2022).
Benzothiazole in Drug Discovery
Benzothiazole and its derivatives are recognized for their varied pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The benzothiazole scaffold is considered crucial in several biologically active compounds, suggesting its ongoing importance in medicinal chemistry research for the development of new therapeutic agents (Sumit et al., 2020).
Neurobiological Properties
Tianeptine, an antidepressant with structural similarities to tricyclic antidepressants, demonstrates that antidepressant actions extend beyond monoaminergic hypothesis, involving structural and functional plasticity in brain regions essential for emotional learning. This suggests a role for benzothiazole derivatives in addressing neurobiological features of depressive disorders through the modulation of neurotransmitter systems and brain plasticity (McEwen & Olié, 2005).
Orientations Futures
Propriétés
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3OS2/c1-20-11-7-6-9(17)8-13(11)23-16(20)19-14(21)15-18-10-4-2-3-5-12(10)22-15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVJZJROSOOLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


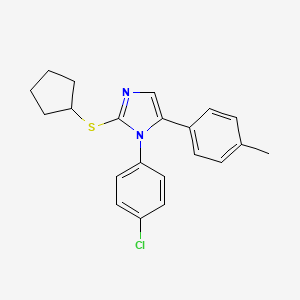
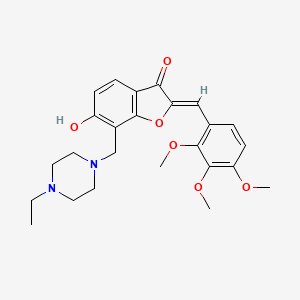
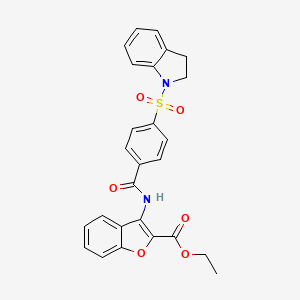
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2543298.png)
![methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2543299.png)
![(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2543300.png)


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2543305.png)
